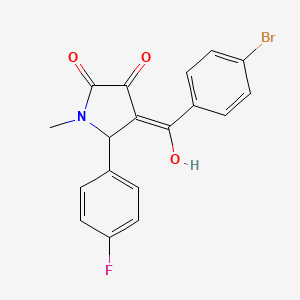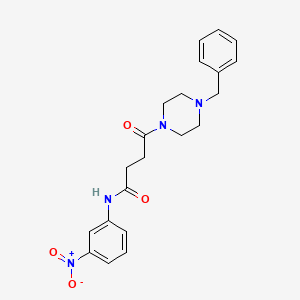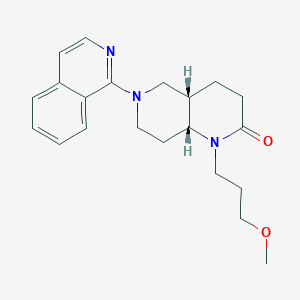![molecular formula C20H21N3O3S B5317395 N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5317395.png)
N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as CSP-1103, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. CSP-1103 has shown potential as a therapeutic agent for various disorders due to its unique biochemical and physiological properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a type of ionotropic receptor that is involved in various physiological processes such as learning, memory, and inflammation. By blocking the α7 nAChR, this compound may modulate the release of neurotransmitters and reduce inflammation, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been found to reduce the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is its high selectivity for the α7 nAChR, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide. One potential area of research is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic effects in other disorders such as schizophrenia and Alzheimer's disease. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify potential biomarkers for its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for various disorders. Its unique biochemical and physiological properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to identify its potential therapeutic applications.
Métodos De Síntesis
N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide can be synthesized using a multi-step process involving the reaction of 4-cyanobenzaldehyde with 4-methylbenzenesulfonyl chloride to form the intermediate compound 4-(4-methylphenylsulfonyl)-4-phenylbut-3-en-2-one. The intermediate compound is then reacted with piperidinecarboxylic acid to produce this compound.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various disorders such as neuropathic pain, depression, and anxiety. In preclinical studies, this compound has shown promising results in reducing pain and inflammation in animal models of neuropathic pain. It has also demonstrated anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-2-8-19(9-3-15)27(25,26)23-12-10-17(11-13-23)20(24)22-18-6-4-16(14-21)5-7-18/h2-9,17H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNRHBISRFEIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-pyrrolidin-2-ylmethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5317324.png)
![2-methoxy-2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5317332.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylphenyl)nicotinamide](/img/structure/B5317333.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5317334.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317338.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5317340.png)

![5-{[(4-chlorophenyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5317365.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5317378.png)
![4-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5317383.png)
![5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317399.png)
